molecular formula C11H14N2S B2907136 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol CAS No. 75080-18-1

1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2907136
CAS No.: 75080-18-1
M. Wt: 206.31
InChI Key: IFMGTBLINHVYGN-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol typically involves the cyclization of o-phenylenediamine with appropriate thiol-containing reagents. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 1-bromobutane to introduce the methylpropyl group .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Thioethers, acylated derivatives.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the thiol and methylpropyl groups.

    2-Mercaptobenzimidazole: Similar structure but without the methylpropyl group.

    1-(Methylpropyl)benzimidazole: Lacks the thiol group.

Uniqueness: 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both the thiol and methylpropyl groups, which confer distinct chemical reactivity and biological activity. The thiol group enhances its ability to form metal complexes and participate in redox reactions, while the methylpropyl group can influence its lipophilicity and membrane permeability .

Properties

IUPAC Name

3-butan-2-yl-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGTBLINHVYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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